2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide
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Overview
Description
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a chloroanilino group, and a hydroxyphenylmethylideneamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide typically involves multiple steps. One common method involves the reaction of benzenesulfonyl chloride with 3-chloroaniline to form N-(benzenesulfonyl)-3-chloroaniline. This intermediate is then reacted with 2-hydroxybenzaldehyde in the presence of a suitable catalyst to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroanilino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or sulfonamides.
Scientific Research Applications
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide
- **2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(4-iodophenyl)methylideneamino]acetamide
Uniqueness
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S/c22-17-8-6-9-18(13-17)25(30(28,29)19-10-2-1-3-11-19)15-21(27)24-23-14-16-7-4-5-12-20(16)26/h1-14,26H,15H2,(H,24,27)/b23-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPWTUYADGWTKB-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=CC=C2O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC=CC=C2O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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